molecular formula C7H3BrClF3 B1591427 2-Bromo-1-chloro-3-(trifluoromethyl)benzene CAS No. 384-16-7

2-Bromo-1-chloro-3-(trifluoromethyl)benzene

Cat. No. B1591427
CAS RN: 384-16-7
M. Wt: 259.45 g/mol
InChI Key: GMUWNTUONIQRFP-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 384-16-7. It has a molecular weight of 259.45 . The compound is a white to off-white solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-chloro-3-(trifluoromethyl)benzene. The InChI code is 1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H . This indicates that the compound consists of a benzene ring with bromo, chloro, and trifluoromethyl substituents.


Physical And Chemical Properties Analysis

2-Bromo-1-chloro-3-(trifluoromethyl)benzene is a white to off-white solid at room temperature .

Scientific Research Applications

Synthesis of Borate Ions

2-Bromo-1-chloro-3-(trifluoromethyl)benzene: is utilized in the synthesis of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ions . These borate ions serve as stabilizing counterions for electrophilic organic and organometallic cations, which are crucial in various chemical reactions.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-1-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWNTUONIQRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590579
Record name 2-Bromo-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384-16-7
Record name 2-Bromo-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 384-16-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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